Hydroxyacetonedimmer

Description

Historical Context of Dimerization Phenomena in Alpha-Hydroxyketones

The study of dimerization in α-hydroxyketones is rooted in the broader investigation of carbonyl compound reactivity. As early as the late 19th and early 20th centuries, chemists observed that many simple aldehydes and ketones could form dimers and other polymers. The first reported benzoin (B196080) reaction in 1832, which involved the dimerization of aromatic aldehydes to form α-hydroxy ketones, laid some of the earliest groundwork for understanding the coupling of carbonyl-containing molecules. beilstein-journals.org

Specifically for α-hydroxyketones, research has shown that these molecules can exist in equilibrium with their cyclic dimer forms. This phenomenon is particularly notable for smaller α-hydroxycarbonyl compounds like glyceraldehyde and dihydroxyacetone, which are structurally related to hydroxyacetone (B41140). bac-lac.gc.ca Infrared studies have been instrumental in detecting both monomeric and dimeric structures of these compounds. bac-lac.gc.ca The tendency to dimerize is a key feature that distinguishes them from ketones lacking the α-hydroxy group. For instance, unlike hydroxyacetone, there is no definitive evidence for the existence of dimeric species of monohydroxyacetone (which lacks one of the hydroxyl groups present in dihydroxyacetone) in solution or in its pure state. mdpi.com This historical understanding of dimerization in analogous compounds provides a critical framework for interpreting the behavior of hydroxyacetone and its dimer.

Significance of Hydroxyacetonedimmer in Contemporary Chemical Research

The significance of hydroxyacetone and its dimer has grown, particularly in atmospheric chemistry. Hydroxyacetone is recognized as a stable end product from the reactions of Criegee intermediates, which are important in atmospheric ozonolysis reactions. osti.gov As small atmospheric ketones and aldehydes are known to play a significant role in the formation of secondary organic aerosols (SOA), understanding the chemistry of hydroxyacetone is crucial. nsf.gov Although hydroxyacetone exists predominantly in its unhydrated monomeric form, its ability to form a dimer influences its physical properties and potential reaction pathways in atmospheric aerosols. nsf.gov

In the realm of food chemistry, hydroxyacetone is formed during the Maillard reaction, a series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor. wikipedia.org The study of simple sugar analogues like hydroxyacetone and its dimer helps in understanding the complex mechanisms of the Maillard reaction. bac-lac.gc.ca Furthermore, in synthetic organic chemistry, α-hydroxy ketones are valuable intermediates for various transformations. researchgate.net The hydroxyacetone dimer can serve as a stable, handleable precursor to the monomeric form, which can then be used in subsequent reactions. For example, hydroxyacetone has been investigated as a potential precursor in the electrochemical synthesis of other C3 compounds like acetone (B3395972) and 1,2-propanediol. nih.gov

Overview of Research Trajectories for this compound

Current research on hydroxyacetone and its dimer is following several key trajectories:

Atmospheric Chemistry and Aerosol Formation: A primary focus is on the role of hydroxyacetone in the formation and growth of secondary organic aerosols (SOA). nsf.gov Researchers are investigating its surface activity, orientation at the air-water interface, and its photooxidation products, which include atmospherically relevant species like methylglyoxal (B44143). nsf.govcopernicus.org Understanding the monomer-dimer equilibrium under various atmospheric conditions is essential for accurately modeling these processes.

Mechanistic and Kinetic Studies: Detailed studies are being conducted to understand the kinetics and mechanisms of the monomer-dimer equilibrium. bac-lac.gc.camdpi.com Techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to investigate the effects of concentration, solvent, temperature, and pH on the rate of dimer dissociation and formation. bac-lac.gc.camdpi.com

Synthetic Applications: The use of α-hydroxyketone dimers as stable precursors for their more reactive monomers is an ongoing area of interest in organic synthesis. Research explores the use of these dimers in controlled reactions, such as the synthesis of nitric acid esters or as substrates for enzymes like galactose oxidase. sigmaaldrich.com There is also research into the metal-free photocatalytic dimerization of α-hydroxy ketones to create novel 2,3-dihydroxy-1,4-butanediones. researchgate.netrsc.org

Biomass and Biofuel Research: Hydroxyacetone is a known product from the pyrolysis of cellulosic feedstock. researchgate.net Consequently, research is exploring the conversion of biomass-derived hydroxyacetone and its dimer into valuable chemicals and biopolymers.

Interrelationship with Monomeric Hydroxyacetone Reactivity and Equilibria

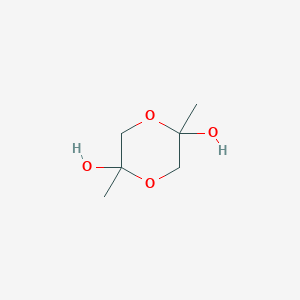

The chemical behavior of hydroxyacetone is intrinsically linked to the equilibrium between its monomeric and dimeric forms. Hydroxyacetone (1-hydroxypropan-2-one) is a colorless liquid that can undergo polymerization to form a cyclic hemiacetal dimer (2,5-dihydroxy-2,5-dimethyl-1,4-dioxane). wikipedia.org

This equilibrium is highly dependent on several factors:

Concentration: In concentrated solutions, the dimeric form is favored. As the solution is diluted, the equilibrium shifts towards the monomer. acs.org

Temperature: An increase in temperature promotes the dissociation of the dimer back into the monomeric form. bac-lac.gc.ca

Solvent: The solvent plays a crucial role in the rate of equilibration. For instance, the conversion of a related compound, dihydroxyacetone dimer, to its monomer is significantly faster in water than in dimethyl sulfoxide (B87167) (DMSO). mdpi.com

Physical State: In the solid, crystalline state, α-hydroxyketones like dihydroxyacetone exist predominantly as the dimer. researchgate.net Upon dissolution, the dimer slowly equilibrates to the monomer. researchgate.net

This dynamic relationship is critical for any application of hydroxyacetone. For example, in laboratory studies, it is often necessary to ensure that the dimer has fully converted to the monomer to achieve consistent and reproducible results, a process that can take several hours at room temperature in an aqueous solution. acs.orgnih.gov The reactivity of the compound is primarily that of the monomeric form, which contains the free carbonyl and hydroxyl groups that can participate in reactions such as aldol (B89426) condensations or Maillard reactions. wikipedia.org

Below is a table summarizing the key properties of monomeric and dimeric hydroxyacetone.

| Property | Monomeric Hydroxyacetone | This compound |

| Systematic Name | 1-Hydroxypropan-2-one | 2,5-Dihydroxy-2,5-dimethyl-1,4-dioxane |

| Other Names | Acetol, 1-Hydroxy-2-propanone | Dimer of Hydroxyacetone |

| Molecular Formula | C₃H₆O₂ | C₆H₁₂O₄ |

| Molar Mass | 74.08 g/mol | 148.16 g/mol |

| Appearance | Colorless liquid | Data not consistently available, often exists in equilibrium |

| Melting Point | -17 °C | Data not consistently available |

| Boiling Point | 145-146 °C | Data not consistently available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O4 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2,5-dimethyl-1,4-dioxane-2,5-diol |

InChI |

InChI=1S/C6H12O4/c1-5(7)3-10-6(2,8)4-9-5/h7-8H,3-4H2,1-2H3 |

InChI Key |

OUXLQYMCJSLBPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(CO1)(C)O)O |

Origin of Product |

United States |

Theoretical and Computational Investigations of Hydroxyacetonedimmer

Quantum Chemical Approaches to Hydroxyacetone (B41140) Dimer Structure and Stability

Quantum chemical methods provide a powerful lens through which the intricacies of the hydroxyacetone dimer can be examined. These ab initio (from first principles) and density functional theory (DFT) approaches allow for a detailed exploration of the potential energy surface of the dimer, revealing insights into the forces governing its formation and the structural characteristics of its various isomers.

The formation of a hydroxyacetone dimer is primarily driven by hydrogen bonding between the hydroxyl group of one monomer and the carbonyl oxygen of another. Theoretical calculations are essential for quantifying the energetics of this association. High-level ab initio methods like Møller–Plesset second-order perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)) are employed to accurately capture the dispersion forces that contribute significantly to the stability of such van der Waals complexes. researchgate.net

Density Functional Theory (DFT) offers a computationally less expensive alternative, with various functionals available to model electron correlation. Functionals that include empirical dispersion corrections (e.g., B3LYP-D3) are particularly well-suited for studying non-covalently bound systems like the hydroxyacetone dimer. These calculations yield the dimerization energy, which is the energy released upon the formation of the dimer from two isolated monomers. The basis set superposition error (BSSE), a common artifact in the calculation of interaction energies for non-covalently bound systems, is typically corrected for using the counterpoise method to ensure accuracy.

| Computational Method | Basis Set | Dimerization Energy (kcal/mol) |

| MP2 | 6-311++G(d,p) | Data not available in search results |

| B3LYP-D3 | aug-cc-pVTZ | Data not available in search results |

| CCSD(T) | CBS Extrapolation | Data not available in search results |

| This table is illustrative. Specific dimerization energies for hydroxyacetone from dedicated computational studies were not found in the search results. The values would be determined by the specific isomer and level of theory. |

The hydroxyacetone monomer itself can exist in several conformations, with the most stable, Cc, featuring an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. nih.gov When two monomers associate, a variety of dimeric structures, or isomers, are possible. These isomers differ in the orientation of the monomers relative to each other and the nature of the intermolecular hydrogen bonds.

Computational scans of the potential energy surface are used to locate the minimum energy structures corresponding to stable dimer conformations. For instance, a common and stable arrangement is a cyclic structure involving two intermolecular hydrogen bonds, similar to the dimers formed by carboxylic acids. nih.gov Other possible isomers could include linear or T-shaped arrangements. The relative energies of these isomers determine their predicted populations at a given temperature. A study on solid hydroxyacetone has indicated the presence of centrosymmetric hydrogen-bonded dimers formed from two Cc-like monomer units. nih.gov

Vibrational spectroscopy is a key experimental technique for identifying and characterizing molecular structures. Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of the hydroxyacetone dimer, aiding in the interpretation of experimental data. These calculations are typically performed at the same level of theory used for geometry optimization.

A hallmark of hydrogen bond formation is a significant red-shift (a decrease in frequency) and an increase in the intensity of the O-H stretching vibration. For the hydroxyacetone dimer, the calculated vibrational spectra would be expected to show a new, broad band at a lower frequency compared to the sharp O-H stretch of the monomer. The carbonyl (C=O) stretching frequency may also exhibit a slight red-shift upon dimerization due to the involvement of the carbonyl oxygen in hydrogen bonding. Comparing the simulated spectra of different dimer isomers with experimental spectra can help identify the specific conformations present. researchgate.net

| Vibrational Mode | Monomer Frequency (cm⁻¹) (scaled) | Dimer Frequency (cm⁻¹) (predicted) |

| O-H Stretch | ~3708 | Red-shifted, broad band |

| C=O Stretch | ~1681 | Slight red-shift |

| C-O Stretch | ~1053 | Shifted upon dimerization |

| This table is based on theoretical vibrational frequencies for the hydroxyacetone monomer and predicted shifts upon dimerization. researchgate.net Specific calculated frequencies for the dimer were not available in the search results. |

Analysis of the electronic structure provides a deeper understanding of the nature of the intermolecular bonds in the hydroxyacetone dimer. Methods such as Natural Bond Orbital (NBO) analysis can be used to investigate the charge transfer that occurs from the lone pair of the oxygen atom in the hydroxyl group (the proton donor) to the antibonding orbital of the O-H bond in the other molecule (the proton acceptor). nih.gov This charge transfer is a key electronic feature of hydrogen bonding.

Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool that can be used to characterize the intermolecular interactions. nih.gov By analyzing the topology of the electron density, QTAIM can identify bond critical points between the atoms involved in the hydrogen bonds and quantify the strength and nature of these interactions. These analyses can confirm the presence of hydrogen bonds and distinguish them from weaker van der Waals interactions.

Molecular Dynamics Simulations of Hydroxyacetone Dimer Interactions in Various Solvents

While quantum chemical calculations are well-suited for studying the properties of an isolated dimer, molecular dynamics (MD) simulations are used to explore the behavior of the hydroxyacetone dimer in a condensed-phase environment, such as in a solvent. nih.govresearchgate.net In an MD simulation, the atoms are treated as classical particles moving according to a force field, which is a set of parameters that describe the potential energy of the system.

By simulating the hydroxyacetone dimer in various solvents (e.g., water, ethanol, carbon tetrachloride), it is possible to investigate how the solvent affects the stability and structure of the dimer. In polar, protic solvents like water, the solvent molecules can compete with the hydroxyacetone molecules to form hydrogen bonds, which may destabilize the dimer. In nonpolar solvents, the dimer is expected to be more stable. MD simulations can also provide insights into the dynamics of dimer formation and dissociation.

Theoretical Models of Dimerization Equilibria for Hydroxyacetone Dimer in Solution and Gas Phase

The formation of the hydroxyacetone dimer is a reversible process, and an equilibrium will be established between the monomer and the dimer. The position of this equilibrium is described by the equilibrium constant (K_eq), which is related to the change in Gibbs free energy (ΔG) for the dimerization reaction.

Monomer + Monomer ⇌ Dimer

Theoretical models can be used to predict the equilibrium constant in both the gas phase and in solution. mpg.denih.gov In the gas phase, the equilibrium constant can be calculated from the dimerization energy and the rotational, vibrational, and translational partition functions of the monomer and the dimer, which can be obtained from quantum chemical calculations.

In solution, the situation is more complex due to the influence of the solvent. The equilibrium between monomeric and dimeric forms of the related compound dihydroxyacetone has been studied in aqueous solution using NMR spectroscopy. nih.gov These studies show that the equilibrium is dependent on concentration and temperature, with the dimeric form being more favored at higher concentrations. nih.gov Theoretical models for dimerization in solution often employ continuum solvation models, where the solvent is represented as a dielectric continuum, or explicit solvent models in conjunction with molecular dynamics simulations to calculate the free energy of dimerization. These models are crucial for connecting the microscopic properties of the dimer obtained from quantum chemistry to macroscopic thermodynamic observables.

Computational chemistry offers powerful tools to elucidate the complex reaction mechanisms that are often difficult to study experimentally. While direct computational studies specifically detailing the reaction pathways for the formation and dissociation of the hydroxyacetone dimer are not extensively documented in publicly available research, valuable insights can be drawn from theoretical investigations into analogous and related chemical systems. By examining the computational studies of the dimerization and dissociation of similar α-hydroxy carbonyl compounds, a theoretical framework for understanding the behavior of hydroxyacetone dimer can be established.

Analogous Dimerization Mechanisms: Insights from Dihydroxyacetone and Glycolaldehyde (B1209225)

Computational and experimental studies on dihydroxyacetone (DHA) and glycolaldehyde provide a strong basis for understanding the likely pathways of hydroxyacetone dimerization. The dimer of DHA is known to be a cyclic hemiketal, and its dissociation has been a subject of kinetic studies. Similarly, the dimer of glycolaldehyde is 2,5-dihydroxy-1,4-dioxane.

The formation of these dimers typically proceeds through the nucleophilic attack of the hydroxyl group of one monomer onto the carbonyl carbon of a second monomer. This process can be catalyzed by either acid or base.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of another hydroxyacetone molecule.

Base Catalysis: Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide, which is a more potent nucleophile. This alkoxide then attacks the carbonyl carbon of a second hydroxyacetone molecule.

Following the initial intermolecular reaction, a second intramolecular reaction occurs to form the stable six-membered 1,4-dioxane (B91453) ring structure. For hydroxyacetone, this would result in the formation of 2,5-dihydroxy-2,5-dimethyl-1,4-dioxane.

Computational Studies on Reaction Pathways Involving Hydroxyacetonedimmer Formation and Dissociation

Although specific computational data for the hydroxyacetone dimer is scarce, theoretical models can predict the energetics and transition states of its formation and dissociation. Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate the potential energy surfaces of such reactions.

Formation Pathway:

The dimerization of hydroxyacetone to form 2,5-dihydroxy-2,5-dimethyl-1,4-dioxane is an equilibrium process. Computational studies on similar systems suggest that the reaction likely proceeds through a stepwise mechanism involving the formation of a hemiacetal intermediate.

A simplified representation of the expected reaction pathway is as follows:

Nucleophilic Attack: The oxygen of the hydroxyl group of one hydroxyacetone molecule attacks the carbonyl carbon of a second molecule. This is the rate-determining step.

Proton Transfer: A proton is transferred, either from the attacking hydroxyl group (in a neutral or base-catalyzed mechanism) or to the carbonyl oxygen (in an acid-catalyzed mechanism).

Ring Closure: The newly formed hydroxyl group on the intermediate attacks the carbonyl carbon of the first monomer unit (which has been suitably activated), leading to the formation of the six-membered ring.

Dissociation Pathway:

The dissociation of the hydroxyacetone dimer would be the reverse of the formation process. It is expected to be initiated by the protonation or deprotonation of one of the hydroxyl groups on the dioxane ring, which facilitates the ring-opening to form the hemiacetal intermediate. This intermediate then cleaves to regenerate two molecules of hydroxyacetone.

The following table summarizes the key steps and expected intermediates in the formation and dissociation of the hydroxyacetone dimer based on analogous systems.

| Reaction Step | Description | Key Intermediates |

| Formation | ||

| 1. Activation | Protonation of the carbonyl oxygen (acid-catalyzed) or deprotonation of the hydroxyl group (base-catalyzed). | Protonated hydroxyacetone or hydroxyacetone alkoxide |

| 2. Nucleophilic Attack | Intermolecular attack of a hydroxyl group on a carbonyl carbon. | Linear hemiacetal intermediate |

| 3. Ring Closure | Intramolecular nucleophilic attack to form the 1,4-dioxane ring. | Cyclic hemiacetal |

| Dissociation | ||

| 1. Ring Opening | Acid or base-catalyzed cleavage of a C-O bond in the dioxane ring. | Linear hemiacetal intermediate |

| 2. Cleavage | Breakdown of the intermediate to form two hydroxyacetone molecules. | Hydroxyacetone monomers |

Computational calculations would be instrumental in determining the activation energies for each of these steps and identifying the lowest energy pathway for both the formation and dissociation of the hydroxyacetone dimer. Such studies would provide a quantitative understanding of the stability of the dimer and the kinetics of its interconversion with the monomer.

Synthetic Methodologies and Formation Mechanisms of Hydroxyacetonedimmer

Pathways for the Dimerization of Hydroxyacetone (B41140) to Hydroxyacetone Dimer

The formation of the hydroxyacetone dimer can proceed through several distinct chemical pathways, which can be broadly categorized as catalyzed or uncatalyzed processes. The presence of acid or base catalysts can significantly influence the rate and mechanism of dimerization.

Acid catalysis promotes the dimerization of hydroxyacetone by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the hydroxyl group of a second hydroxyacetone molecule. Studies have shown that acid catalysts are effective in promoting the dimerization and isomerization of hydroxyacetone. researchgate.net The rearrangement process is considered to be acid-catalyzed, and the use of deuterated acid catalysts like DCl has been noted in mechanistic studies. bac-lac.gc.cacollectionscanada.gc.ca

The general mechanism involves the following steps:

Protonation of the carbonyl group of a hydroxyacetone molecule.

Nucleophilic attack by the hydroxyl group of a second hydroxyacetone molecule on the activated carbonyl carbon, forming a protonated hemiacetal intermediate.

Deprotonation and subsequent cyclization to form the stable 2,5-dihydroxy-2,5-dimethyl-1,4-dioxane ring structure.

While specific studies detailing the catalysts for hydroxyacetone dimerization are sparse, related research on dihydroxyacetone (DHA) shows that mineral acids such as sulfuric acid (H₂SO₄) can catalyze the condensation reaction to form its respective dimer. Similar principles are expected to apply to hydroxyacetone. Theoretical modeling and kinetic experiments on the reverse reaction, the decomposition of the related DHA dimer, have confirmed the existence of acid-catalyzed mechanisms. nih.govwaikato.ac.nz

Base-catalyzed pathways for hydroxyacetone dimerization proceed through a different mechanism. A base can deprotonate the hydroxyl group of a hydroxyacetone molecule, forming an alkoxide ion. This alkoxide is a potent nucleophile that can then attack the carbonyl carbon of a second hydroxyacetone molecule. Catalysts such as sodium deuteroxide (NaOD) and triethylamine (B128534) have been used to study the base-catalyzed enolization of hydroxyacetone, a related process that influences dimerization. bac-lac.gc.cacollectionscanada.gc.ca

However, under alkaline conditions, hydroxyacetone is also known to undergo a rapid aldol (B89426) condensation, which represents a significant competing reaction pathway. wikipedia.orgsciencemadness.org This can lead to the formation of larger oligomers and other products instead of the simple dimer. nih.gov Investigations into the base-mediated oligomerization of hydroxyacetone derivatives are part of ongoing research. nih.gov Similar to the acid-catalyzed route, studies on the decomposition of the dihydroxyacetone dimer have provided evidence for base-catalyzed mechanisms, which are likely relevant to the formation process as well. nih.govwaikato.ac.nz

In the absence of an explicit catalyst, hydroxyacetone can undergo spontaneous dimerization, particularly at higher concentrations. bac-lac.gc.cacollectionscanada.gc.ca This process is often referred to as self-polymerization or dimerization and results in the formation of the cyclic hemiacetal dimer. wikipedia.orgsciencemadness.org The reaction is an equilibrium process, and in concentrated solutions or in the pure liquid state, the dimeric form is significantly favored. The formation of the dimer in this context is driven by the inherent reactivity of the hydroxyl and carbonyl functional groups within the hydroxyacetone molecule. At very high temperatures (approaching 950 K), thermal decomposition becomes a dominant process, competing with dimerization. acs.org

Investigation of Reaction Kinetics and Thermodynamics of Hydroxyacetone Dimer Formation

The interconversion between monomeric hydroxyacetone and its dimeric form is a dynamic equilibrium. The study of the kinetics and thermodynamics of this process is crucial for understanding and controlling the state of hydroxyacetone in various applications.

The equilibrium between the hydroxyacetone monomer and its dimer is not instantaneous. Kinetic studies, often employing spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy, have been used to monitor the concentrations of the monomer and dimer over time. bac-lac.gc.cacollectionscanada.gc.ca The rate of interconversion is highly dependent on the chemical environment.

Research on the related dihydroxyacetone dimer shows that reaching equilibrium in an aqueous solution can take several hours. nih.gov The rate of dimer dissociation and formation is influenced by several factors, as summarized in the table below.

| Factor | Effect on Equilibrium | Source |

|---|---|---|

| Concentration | Higher concentrations favor the dimer form. In dilute solutions, the monomer is predominant. | bac-lac.gc.cacollectionscanada.gc.canih.gov |

| Temperature | Increasing the temperature shifts the equilibrium towards the monomeric form by promoting dimer dissociation. | bac-lac.gc.cacollectionscanada.gc.ca |

| Solvent | Polar solvents like water can disrupt the hydrogen bonds that stabilize the dimer, shifting the equilibrium toward the monomer. Nonpolar solvents tend to stabilize the dimeric form. | |

| Catalysts (Acid/Base) | Both acid and base catalysts accelerate the rate of interconversion, allowing the system to reach equilibrium more quickly. | nih.gov |

Kinetic studies on the dissociation of the dihydroxyacetone dimer in an anhydrous solvent (DMSO-d6) determined a first-order reaction rate of 3.31 × 10⁻³ min⁻¹ for the uncatalyzed conversion to the monomer. nih.gov The addition of acid or base catalysts was found to cause significant rate accelerations. nih.gov These findings provide a useful analogue for understanding the kinetics of the hydroxyacetone dimer.

The thermodynamics of the monomer-dimer equilibrium dictate the relative stability of the two species under different conditions. Key thermodynamic parameters include the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of formation. These values can be determined by studying the equilibrium constant (K_eq) at various temperatures.

The equilibrium constant for the dimerization is given by: K_eq = [Dimer] / [Monomer]²

Studies investigating the effect of temperature on dimer dissociation provide a basis for calculating these parameters via the van't Hoff equation, which relates the change in the equilibrium constant to the change in temperature. bac-lac.gc.cacollectionscanada.gc.caresearchgate.net An increase in temperature leads to the dissociation of the dimer, indicating that the dimerization process is exothermic (negative ΔH°). bac-lac.gc.cacollectionscanada.gc.ca

| Thermodynamic Parameter | Description | Implication for Hydroxyacetone Dimerization |

|---|---|---|

| Enthalpy of Formation (ΔH°) | The heat released or absorbed during the reaction. | Expected to be negative (exothermic), as dimer formation is favored at lower temperatures. |

| Entropy of Formation (ΔS°) | The change in disorder of the system. | Expected to be negative, as two monomer molecules combine to form one dimer molecule, leading to a more ordered state. |

| Gibbs Free Energy of Formation (ΔG°) | Determines the spontaneity of the reaction (ΔG° = ΔH° - TΔS°). | The sign and magnitude depend on temperature. At lower temperatures, the exothermic ΔH° term likely dominates, making ΔG° negative and the reaction spontaneous. At higher temperatures, the -TΔS° term becomes more significant, potentially making ΔG° positive. |

Compound Names

| Common Name | Systematic IUPAC Name |

|---|---|

| Hydroxyacetone | 1-Hydroxypropan-2-one |

| Hydroxyacetone Dimer | 2,5-dihydroxy-2,5-dimethyl-1,4-dioxane |

| Dihydroxyacetone | 1,3-Dihydroxypropan-2-one |

| Triethylamine | N,N-Diethylethanamine |

| Sulfuric Acid | Sulfuric Acid |

| Sodium Deuteroxide | Sodium Deuteroxide |

| Methylglyoxal (B44143) | 2-Oxopropanal |

| DMSO-d6 | Hexadeuterodimethyl sulfoxide (B87167) |

Stereochemical Control and Regioselectivity in Hydroxyacetone Dimer Synthesis

The dimerization of hydroxyacetone involves the formation of a 1,4-dioxane (B91453) ring structure. This reaction is a head-to-tail condensation of two hydroxyacetone molecules, forming a cyclic di-hemiacetal. The regioselectivity is inherent to the mechanism, where the hydroxyl group of one molecule attacks the carbonyl carbon of a second molecule, and vice-versa, leading to the thermodynamically stable six-membered ring.

The formation of the dimer, 2,5-dihydroxy-2,5-dimethyl-1,4-dioxane, creates two stereocenters at the C2 and C5 positions. Consequently, the dimer can exist as two diastereomers: a cis isomer and a trans isomer.

cis-isomer: The two hydroxyl groups (or the two methyl groups) are on the same side of the dioxane ring.

trans-isomer: The two hydroxyl groups (or the two methyl groups) are on opposite sides of thering.

Achieving stereochemical control in the synthesis of the hydroxyacetone dimer is a significant challenge because the dimerization is often a rapid and reversible equilibrium, typically yielding a mixture of diastereomers. The selective synthesis of one isomer over the other requires specific reaction conditions or catalysts that can influence the transition state of the cyclization.

While direct, highly stereoselective synthetic methods for hydroxyacetone dimer are not extensively documented, principles from related syntheses of substituted 1,4-dioxanes and other cyclic acetals are applicable. researchgate.net The stereochemical outcome of such reactions is often influenced by:

Thermodynamic vs. Kinetic Control: The ratio of cis to trans isomers can be dictated by the reaction conditions. Acid catalysis, for example, can promote equilibration, leading to the thermodynamically more stable isomer. The trans isomer is often predicted to be more stable due to reduced steric hindrance between the substituents.

Catalysis: The use of specific acid or base catalysts can influence the stereochemical pathway of the dimerization. Lewis acids, for instance, can coordinate to the reactants in a defined geometry, favoring the formation of one stereoisomer.

Chiral Auxiliaries: In analogous synthetic strategies for other chiral molecules, the temporary incorporation of a chiral auxiliary can direct the stereochemical course of a reaction. beilstein-journals.org While not commonly applied directly to hydroxyacetone dimerization, this remains a potential strategy for achieving stereocontrol.

The development of stereoselective catalysts for the ring-opening polymerization (ROP) of related cyclic diolides suggests that precise control over stereochemistry in such ring systems is achievable with targeted catalyst design. google.com

Influence of Solvent Environment on Hydroxyacetone Dimer Formation and Stability

The solvent environment plays a critical role in the chemistry of hydroxyacetone, particularly influencing the equilibrium between the monomer and its dimeric form, as well as its tendency to enolize. bac-lac.gc.cacollectionscanada.gc.ca The stability and formation of the hydroxyacetone dimer are highly dependent on solvent polarity, proticity, and the ability to form hydrogen bonds.

In the pure state or in non-polar solvents, hydroxyacetone tends to dimerize. However, in aqueous solutions, an equilibrium exists between the monomeric ketone, its hydrate, and the dimer. nih.gov Fourier Transform Infrared (FTIR) spectroscopy studies have been employed to investigate these effects. bac-lac.gc.cacollectionscanada.gc.ca

Key Influences of Solvents:

Dimer-Monomer Equilibrium: Polar protic solvents, such as water (D₂O), can shift the equilibrium towards the monomeric form. bac-lac.gc.ca This is attributed to the solvent's ability to form hydrogen bonds with the hydroxyl and carbonyl groups of the monomer, thereby stabilizing it and disfavoring dimerization.

Enolization: The solvent also affects the enolization of the hydroxyacetone monomer, which is a competing reaction pathway. The formation of enediol intermediates is a key step in many reactions of α-hydroxycarbonyls. bac-lac.gc.ca

Catalyst Activity: In catalyzed reactions, the solvent can modulate the activity and selectivity of the catalyst. For instance, the presence of water can suppress certain reaction pathways while promoting others, such as the isomerization of hydroxyacetone to 2-hydroxypropanal (B1205545) over zeolite catalysts. osti.gov

The choice of solvent is therefore a crucial parameter in controlling the state of hydroxyacetone. For applications where the monomer is the desired reactant, dissolution in water or another suitable protic solvent is necessary, often requiring time to reach equilibrium. nih.gov Conversely, to favor the dimer, conditions with lower water activity would be preferred.

| Solvent | Observed Effect on Hydroxyacetone | Reference |

|---|---|---|

| Deuterium Oxide (D₂O) | Shifts equilibrium toward the monomeric form; allows for study of enolization upon addition of catalysts. | bac-lac.gc.ca, collectionscanada.gc.ca |

| Aprotic Solvents | Generally favor the dimeric form due to less effective stabilization of the monomer. | epa.gov |

| Water (in heterogeneous catalysis) | Can induce formation of 2-hydroxypropanal from hydroxyacetone on Sn-BEA zeolite catalysts and suppress tautomerization. | osti.gov |

Advanced Spectroscopic and Analytical Characterization of Hydroxyacetonedimmer

Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydroxyacetonedimmer Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution and the solid state. omicsonline.orgresearchgate.net For the hydroxyacetone (B41140) dimer, various NMR experiments are employed to map out its atomic framework and understand its dynamic properties.

One-dimensional (1D) NMR spectra (¹H and ¹³C) of the hydroxyacetone dimer can be complex due to the molecule's symmetry and the presence of stereoisomers (cis and trans). Multi-dimensional NMR techniques are essential for resolving signal overlap and establishing unambiguous atomic connections. omicsonline.orgresearchgate.net

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For the hydroxyacetone dimer, COSY spectra would reveal the coupling between the non-equivalent methylene (B1212753) protons (-O-CH₂-C-) and potentially long-range couplings within the dioxane ring, helping to trace the proton network. iranchembook.ir

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional (2D) experiment correlates directly bonded ¹H and ¹³C nuclei. Each peak in the HSQC spectrum corresponds to a specific C-H bond, providing a clear map of proton-carbon connectivity. This is crucial for assigning the resonances of the methyl (-CH₃), methylene (-CH₂-), and quaternary carbons (C-OH) in the dimer's structure.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between ¹H and ¹³C nuclei, typically over two to four bonds. This is particularly powerful for identifying connections across heteroatoms (like oxygen) and to quaternary carbons that have no attached protons. For the hydroxyacetone dimer, HMBC correlations would be expected from the methyl protons to the quaternary carbon and the adjacent methylene carbon, and from the methylene protons to the quaternary carbon, confirming the 1,4-dioxane (B91453) ring structure. researchgate.netscience.gov

Together, these techniques allow for the complete assignment of all proton and carbon signals and help determine the relative configuration (cis/trans) of the methyl and hydroxyl groups on the dioxane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Hydroxyacetone Dimer (trans-isomer) Predicted values based on analogous 1,4-dioxane structures.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Methyl (CH₃) | ~1.35 (s) | ~25 | C-quaternary, C-methylene |

| Methylene (CH₂) | ~3.60 (d), ~3.75 (d) | ~70 | C-quaternary |

| Quaternary (C-OH) | - | ~98 | - |

| Hydroxyl (OH) | ~4.50 (s, exchangeable) | - | C-quaternary, C-methylene |

In solution, the hydroxyacetone dimer exists in a dynamic equilibrium with its monomeric form (hydroxyacetone). This equilibrium is often sensitive to factors such as solvent, concentration, pH, and temperature. mdpi.com Dynamic NMR (DNMR) spectroscopy is the ideal tool for studying the kinetics and thermodynamics of this exchange process. psu.edunih.gov

By recording a series of ¹H NMR spectra at different temperatures (Variable Temperature NMR), one can observe changes in the spectral lineshapes. At low temperatures, where the exchange between dimer and monomer is slow on the NMR timescale, separate signals for both species are observed. As the temperature increases, the rate of exchange increases, causing the corresponding peaks to broaden, coalesce, and eventually sharpen into a single, population-averaged signal.

Lineshape analysis of these temperature-dependent spectra allows for the calculation of the rate constants (k) for the forward (dimerization) and reverse (dissociation) reactions at each temperature. rsc.org From this data, thermodynamic parameters such as the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of the exchange process can be determined, providing a complete kinetic and thermodynamic profile of the dimer-monomer equilibrium. psu.eduresearchgate.net

In the solid state, molecules are locked into specific arrangements within a crystal lattice. Different packing arrangements of the same molecule are known as polymorphs. Solid-state NMR (ssNMR) is highly sensitive to the local electronic environment and can distinguish between different polymorphic forms. preprints.orginstruct-eric.org

The primary ssNMR technique for this purpose is ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS). In a ¹³C CP/MAS spectrum, molecules in different crystalline environments will exhibit distinct chemical shifts, even if they are chemically identical. ksu.edu.sa Therefore, if hydroxyacetone dimer crystallizes into multiple polymorphic forms, the ¹³C CP/MAS spectrum will show a multiplication of resonance lines compared to its solution-state ¹³C NMR spectrum. mdpi.com The number of signals observed for each unique carbon in the molecule directly corresponds to the number of magnetically inequivalent molecules in the asymmetric unit of the crystal. ksu.edu.sa This makes ssNMR an excellent fingerprinting technique for identifying and characterizing different polymorphs of hydroxyacetone dimer.

Mass Spectrometry Techniques for this compound Dimerization Product Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of a molecule's exact elemental formula. The hydroxyacetone dimer has a molecular formula of C₆H₁₂O₄. Using HRMS, the experimentally measured mass of the molecular ion can be compared to the calculated theoretical mass.

This high accuracy is crucial for distinguishing the target compound from other molecules that might have the same nominal mass but a different elemental composition. For example, C₇H₁₆O₃ has the same nominal mass (148 Da) as C₆H₁₂O₄, but their exact masses are different enough to be easily resolved by HRMS. This confirms the molecular formula of the dimer with a high degree of confidence. nih.gov

Table 2: HRMS Data for Hydroxyacetone Dimer (C₆H₁₂O₄)

| Ion Adduct | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₆H₁₃O₄]⁺ | 149.0790 |

| [M+Na]⁺ | [C₆H₁₂O₄Na]⁺ | 171.0606 |

| [M+K]⁺ | [C₆H₁₂O₄K]⁺ | 187.0345 |

Tandem Mass Spectrometry (MS/MS) is a multi-step process used to determine the structure of a molecule. wikipedia.org In an MS/MS experiment, ions of a specific m/z (the precursor or parent ions) are selected, fragmented, and the resulting fragment (product or daughter) ions are then analyzed. nationalmaglab.org This process provides a fragmentation pattern that acts as a structural fingerprint for the precursor ion. copernicus.orgresearchgate.net

For the hydroxyacetone dimer, the protonated molecular ion [M+H]⁺ (m/z 149.1) would be selected as the precursor. Fragmentation would likely occur via cleavage of the 1,4-dioxane ring and loss of neutral molecules. Common fragmentation pathways could include:

Loss of a hydroxyacetone monomer: A primary fragmentation would be the cleavage back to the monomer, resulting in the loss of a neutral hydroxyacetone molecule (74 Da) and detection of a protonated hydroxyacetone ion at m/z 75.1.

Loss of water: Dehydration is a common fragmentation pathway for alcohols, leading to a fragment at m/z 131.1.

Ring cleavage: Cleavage of the C-C or C-O bonds within the dioxane ring would lead to a variety of smaller fragment ions.

By analyzing the masses of the product ions, the connectivity and structure of the original dimer can be confirmed, complementing the data obtained from NMR spectroscopy. copernicus.org

Table 3: Plausible MS/MS Fragmentation of Hydroxyacetone Dimer ([C₆H₁₃O₄]⁺)

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) |

| 149.1 | H₂O (18.01 Da) | 131.1 |

| 149.1 | CH₂O (30.01 Da) | 119.1 |

| 149.1 | C₃H₆O₂ (74.04 Da) | 75.1 |

| 131.1 | C₂H₄O (44.03 Da) | 87.1 |

Ion Mobility Spectrometry-Mass Spectrometry for Isomer Discrimination of this compound

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govfrontiersin.org This method provides an additional dimension of separation to conventional mass spectrometry, making it exceptionally well-suited for distinguishing between isomeric compounds, including the potential stereoisomers of the hydroxyacetone dimer, which may be indistinguishable by MS alone. mdpi.comcopernicus.org

In an IMS-MS system, ions are driven through a drift tube filled with a neutral buffer gas by a weak electric field. The rate at which an ion traverses the tube is dependent on its ion-neutral collision cross-section (CCS), a value that reflects the ion's three-dimensional structure. d-nb.info Compact, spherical isomers will experience fewer collisions with the buffer gas and travel faster, exhibiting shorter drift times, while more elongated or complex isomers will have larger CCS values and longer drift times. nih.gov

Although specific studies applying IMS-MS to the isomers of hydroxyacetone dimer are not extensively documented, the technique's proven ability to resolve isomeric and isobaric compounds in complex mixtures demonstrates its significant potential. mdpi.comcopernicus.org For the cyclic dimer of hydroxyacetone, 2,5-dihydroxy-2,5-dimethyl-1,4-dioxane, different stereoisomers (cis/trans) would be expected to have distinct three-dimensional shapes. These conformational differences would translate into unique CCS values, allowing for their separation and individual characterization by IMS-MS.

Table 1: Conceptual Data for Isomer Discrimination of Hydroxyacetone Dimer by IMS-MS This table illustrates the theoretical principle of how IMS-MS could differentiate between two hypothetical isomers of the hydroxyacetone dimer.

| Isomer | Molecular Formula | Mass-to-Charge Ratio (m/z) | Hypothetical Drift Time (ms) | Hypothetical Collision Cross-Section (CCS) (Ų) |

| cis-isomer | C₆H₁₂O₄ | 148.07 | 10.2 | 125.4 |

| trans-isomer | C₆H₁₂O₄ | 148.07 | 10.8 | 130.1 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis of this compound

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a cornerstone for analyzing the functional groups and conformational properties of hydroxyacetone and its dimer. irb.hrresearchgate.net These methods probe the vibrational modes of molecules, providing a detailed fingerprint of the chemical structure.

In-situ Monitoring of Dimerization using FTIR Spectroscopy

FTIR spectroscopy is an invaluable tool for the in-situ monitoring of chemical reactions, including the dimerization of hydroxyacetone. bac-lac.gc.cacollectionscanada.gc.ca Since hydroxyacetone exists in equilibrium with its cyclic dimer, particularly in concentrated solutions or neat form, real-time analysis can elucidate the kinetics and conditions of this transformation. bac-lac.gc.cawikipedia.org

The dimerization process involves the conversion of two monomers into a cyclic hemiacetal. This transformation is characterized by the disappearance of the carbonyl (C=O) functional group of the monomer and the formation of new hydroxyl (O-H) and ether (C-O-C) linkages in the dimer. bac-lac.gc.cacdnsciencepub.com By monitoring the intensity of the carbonyl absorption band, which is strong and characteristic for the hydroxyacetone monomer, one can track the progress of dimerization. As the reaction proceeds, the absorbance of the monomer's carbonyl peak is observed to diminish. bac-lac.gc.ca In-situ Attenuated Total Reflection (ATR-IR) spectroscopy has also been effectively used to study the reactions of hydroxyacetone, including the formation of condensation products on catalyst surfaces. researchgate.net

Table 2: Hypothetical In-situ FTIR Monitoring of Hydroxyacetone Dimerization This table simulates the data obtained from an in-situ FTIR experiment, showing the decrease in the monomer's characteristic carbonyl peak over time.

| Time (minutes) | Integrated Absorbance of Monomer Carbonyl Peak (1720 cm⁻¹) |

| 0 | 0.85 |

| 10 | 0.62 |

| 20 | 0.45 |

| 30 | 0.33 |

| 60 | 0.15 |

Assignment of Characteristic Absorption Bands for this compound

The structural differences between the hydroxyacetone monomer and its dimer give rise to distinct vibrational spectra. The assignment of characteristic absorption bands in FTIR and Raman spectra allows for the unambiguous identification of each species. bac-lac.gc.cacdnsciencepub.com

The most significant spectral change upon dimerization is the loss of the intense carbonyl (C=O) stretching band of the keto-monomer, typically observed around 1720 cm⁻¹. bac-lac.gc.cacollectionscanada.gc.ca The formation of the 1,4-dioxane ring in the dimer introduces new bands. While the monomer exhibits an intramolecularly hydrogen-bonded hydroxyl group, the dimer features different types of hydroxyl groups characteristic of its cyclic hemiacetal structure. cdnsciencepub.com For instance, studies on analogous dihydroxyacetone ester dimers show distinct O-H stretching frequencies for the monomer versus the dimer. cdnsciencepub.com The broadness of the O-H stretch in the dimer spectrum often indicates strong intermolecular hydrogen bonding in the condensed phase. libretexts.org

Table 3: Characteristic Infrared Absorption Bands for Hydroxyacetone Monomer and Dimer

| Functional Group | Wavenumber (cm⁻¹) - Monomer | Wavenumber (cm⁻¹) - Dimer | Comments |

| O-H Stretch | ~3509 (intramolecular H-bond) cdnsciencepub.com | 3571 (sharp), 3425 (broad) cdnsciencepub.com | The dimer shows bands for sterically hindered alcohol, indicating a different H-bonding environment. The broad band suggests intermolecular H-bonding. |

| C-H Stretch | ~2900-3000 | ~2900-3000 | Generally overlaps with broad O-H bands in dimers. |

| C=O Stretch (Ketone) | ~1720 bac-lac.gc.cacollectionscanada.gc.ca | Absent | The disappearance of this strong band is the clearest indicator of dimerization. |

| C-O-C Stretch (Ether) | Absent | ~1050-1150 | Appearance of these bands signifies the formation of the dioxane ring in the dimer. |

| C-O Stretch (Alcohol) | ~1080 | ~1050-1100 | The position and shape of this band change due to the altered chemical environment in the dimer. |

X-ray Crystallography and Electron Diffraction Studies for this compound Solid-State Structures

The precise three-dimensional arrangement of atoms in the solid state of the hydroxyacetone dimer is determined using diffraction techniques, primarily X-ray crystallography and, increasingly, electron diffraction.

A combined study using low-temperature FTIR and in-situ cryocrystallization with X-ray diffraction has provided profound insights into the aggregation of hydroxyacetone. nih.gov This research revealed that hydroxyacetone undergoes a significant conformational change upon crystallization. In the gas phase, the monomer exists in a conformation where the O-H···O=C intramolecular hydrogen bond is favored, resulting in a HOCC dihedral angle of approximately 0°. However, in the crystalline solid state, the molecule adopts a completely different conformation, with the HOCC dihedral angle changing to about 180°. nih.gov This indicates that the intermolecular forces in the crystal lattice are strong enough to overcome the intramolecular hydrogen bonding present in the isolated monomer, leading to a more stable packing arrangement.

While X-ray crystallography is the gold standard for single-crystal structure determination, obtaining crystals of sufficient size and quality can be challenging. Electron diffraction (ED) has emerged as a powerful alternative for structural analysis of micro- and nanocrystalline materials. xray.czrsc.org Techniques like 3D electron diffraction can determine complete crystal structures from crystals that are far too small for conventional X-ray diffraction experiments. nih.gov Although a specific electron diffraction study for the hydroxyacetone dimer was not identified in the search results, the methodology is highly applicable for elucidating its solid-state structure, especially if only microcrystalline samples are available.

Chromatographic Techniques for Separation and Purity Assessment of this compound

Chromatographic methods are essential for the separation, identification, and purity assessment of hydroxyacetone and its dimer. Given the equilibrium between the monomer and dimer in solution, these techniques are critical for analyzing sample composition.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of hydroxyacetone in various matrices. copernicus.orgresearchgate.netcopernicus.org The method is proficient in separating components in liquid mixtures, making it suitable for assessing the purity of hydroxyacetone samples and quantifying them in reaction mixtures. acs.orgacs.org

The analysis is commonly performed using a reversed-phase or ion-exchange column with an aqueous mobile phase. Detection is typically achieved using a Refractive Index Detector (RID) or a UV-Vis detector, often set at a low wavelength as the carbonyl group has a weak n→π* transition. acs.org A significant challenge in the HPLC analysis of hydroxyacetone is the monomer-dimer equilibrium. nih.gov During the chromatographic run, the equilibrium can shift, potentially leading to broad or multiple peaks that complicate quantification. Therefore, analytical methods must be carefully developed, often with the goal of quantifying the total hydroxyacetone content (monomer + dimer) after allowing the sample to reach equilibrium under controlled conditions. The purity of acetone (B3395972), a related solvent, has been assessed for impurities including hydroxyacetone, underscoring the role of chromatography in quality control. chromatographyonline.com

Table 4: Typical HPLC Parameters for Hydroxyacetone Analysis

| Parameter | Typical Setting | Reference |

| Column | HyperREZ XP H+ (Ion Exclusion) | acs.org |

| Mobile Phase | 5 mM H₂SO₄ (aqueous) | acs.org |

| Flow Rate | 0.5 mL/min | acs.org |

| Column Temperature | 60 °C | acs.org |

| Detector | Refractive Index (RID), UV-Vis | acs.org |

| Injection Volume | 5-20 µL | acs.org |

Gas Chromatography (GC) Coupled with Mass Spectrometry for Volatile this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. thermofisher.com Its application to hydroxyacetone dimer, however, is primarily focused on the analysis of its volatile monomer, hydroxyacetone, due to the dimer's thermal lability.

Detailed Research Findings:

The analysis of hydroxyacetone dimer by GC-MS presents a significant challenge: thermal dissociation. When a sample containing the dimer is introduced into the hot injection port of a gas chromatograph, the thermal energy often disrupts the equilibrium, causing the dimer to revert to its two constituent hydroxyacetone monomers. Consequently, the component that traverses the GC column and reaches the detector is typically the monomer. The resulting chromatogram will display a peak at the retention time corresponding to hydroxyacetone, not the intact dimer.

The mass spectrometer then fragments the eluted monomer, producing a characteristic mass spectrum that allows for its unambiguous identification. mdpi.com While this method is highly effective for confirming the presence of the hydroxyacetone moiety, it does not typically allow for the direct analysis of the intact dimeric structure in the gas phase. Quantifying the dimer using conventional GC-MS would require careful calibration and consideration of the on-instrument dissociation kinetics. The technique is invaluable for qualitative screening and can be adapted for quantitative analysis of the monomeric form. mdpi.com

Table 1: Illustrative GC-MS Parameters for Hydroxyacetone Analysis This interactive table outlines typical starting parameters for the analysis of hydroxyacetone, the volatile product of the dimer's dissociation in a GC system.

| Parameter | Value/Description | Purpose |

|---|---|---|

| Gas Chromatograph | Shimadzu GCMS TQ 8040 system or equivalent mdpi.com | Separates volatile components of a mixture. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

| Injection Port Temp. | 230-250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium (99.99% purity) mdpi.com | Transports the sample through the column. |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) mdpi.com | Maintains consistent retention times. |

| Column | HP-INNOWAX (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column mdpi.com | Separates compounds based on polarity and boiling point. |

| Oven Program | Initial temp 40-60°C, ramp to 240°C | Gradually increases temperature to elute compounds with different boiling points. |

| Mass Spectrometer | Quadrupole or Ion Trap thermofisher.com | Detects, ionizes, and fragments the eluted compounds. |

| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com | Fragments molecules in a reproducible way, creating a characteristic fingerprint. |

| Mass Scan Range | 29–500 m/z mdpi.com | Detects a wide range of possible fragment masses. |

Capillary Electrophoresis for Dimer-Monomer Separation

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that use an electric field to separate analytes based on their size, charge, and frictional forces. wikipedia.orglibretexts.org Unlike GC, CE is performed in a liquid phase at or near ambient temperature, making it a suitable method for studying the hydroxyacetone dimer-monomer equilibrium without inducing thermal dissociation.

Detailed Research Findings:

CE offers a significant advantage for analyzing non-covalent and covalent complexes by maintaining the integrity of the species in solution. nih.gov The separation of the hydroxyacetone dimer from its monomer can be approached using Capillary Zone Electrophoresis (CZE), the most common mode of CE. In CZE, analytes are separated based on differences in their electrophoretic mobility, which is a function of their charge-to-size ratio. libretexts.org

The dimer, being approximately double the mass of the monomer, would be expected to migrate differently in the electric field. However, successful separation depends on a sufficient difference in the charge-to-mass ratio between the two species. In some cases, monomers and their corresponding homodimers can exhibit very similar electrophoretic mobilities, making resolution challenging. nih.gov Method development, including the careful selection of buffer pH and composition, is critical to optimize the charge state of the analytes and achieve separation. CE can be coupled with mass spectrometry (CE-MS) to provide definitive identification of the separated monomer and dimer peaks. researchgate.net

Table 2: Potential Capillary Electrophoresis Parameters for Dimer-Monomer Separation This interactive table presents a hypothetical set of conditions for separating hydroxyacetone monomer and dimer using Capillary Zone Electrophoresis.

| Parameter | Value/Description | Purpose |

|---|---|---|

| Instrument | Standard CE system with UV or MS detector | Performs the electrophoretic separation and detection. |

| Capillary | Fused-silica capillary (50-75 µm i.d., 30-60 cm length) libretexts.org | Provides the channel for separation. |

| Background Electrolyte | 25-100 mM Phosphate or Borate buffer | Carries the current and maintains a stable pH. |

| pH | 7.0 - 9.0 | Influences the charge state of the analytes and the electroosmotic flow (EOF). |

| Separation Voltage | 15 - 30 kV | Drives the migration of the analytes. |

| Temperature | 20 - 25 °C | Ensures reproducibility by controlling viscosity and reaction kinetics. |

| Injection | Hydrodynamic or Electrokinetic injection | Introduces the sample plug into the capillary. |

| Detection | UV Absorbance (e.g., at 200 nm) or Mass Spectrometry | Quantifies or identifies the separated components. |

Other Advanced Spectroscopic Probes (e.g., UV-Vis, Circular Dichroism) for this compound

Beyond separation sciences, other spectroscopic techniques provide deeper insights into the structure and dynamics of hydroxyacetone dimer.

UV-Vis Spectroscopy:

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a sample to probe electronic transitions. While the dimer itself may have a different absorption profile from the monomer, the technique is particularly powerful for studying the kinetics of the dimer-monomer equilibrium. Research has employed UV-Vis spectroscopy to monitor the dissociation of the dimer by measuring changes in absorbance at various temperatures. These kinetic studies, conducted across a temperature range of 25–80°C, have determined the dimer dissociation energy to be approximately 45 kJ/mol. This provides fundamental thermodynamic data about the stability of the dimeric form.

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light. It is highly sensitive to the three-dimensional structure of chiral molecules. usda.gov While the hydroxyacetone monomer is achiral, the dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol, possesses multiple chiral centers. This means the dimer can exist as different stereoisomers (e.g., cis and trans), which are optically active.

CD spectroscopy is therefore uniquely suited to probe the stereochemistry of the hydroxyacetone dimer. Different stereoisomers would be expected to produce distinct CD spectra, allowing for their characterization. Furthermore, CD measurements can be used to monitor conformational changes or study the equilibrium between monomer and dimer forms in solution, especially if the dimer concentration influences the observed ellipticity. researchgate.net This makes CD a powerful tool for gaining structural information that is inaccessible by many other techniques.

Reactivity and Transformation Pathways of Hydroxyacetonedimmer

Dissociation and Cleavage Reactions of Hydroxyacetone (B41140) Dimer to Monomeric Hydroxyacetone or Other Fragments

The primary transformation of the hydroxyacetone dimer is its dissociation back into its monomeric constituents. This reversible reaction is a key feature of its chemistry. wikipedia.orgsciencemadness.orgcollectionscanada.gc.ca In solution, an equilibrium exists between the dimer and the monomeric hydroxyacetone. collectionscanada.gc.ca The position of this equilibrium is influenced by several factors, including concentration, temperature, and the solvent used.

Studies using Fourier Transform Infrared (FTIR) spectroscopy have been employed to investigate this equilibrium. collectionscanada.gc.cabac-lac.gc.ca In neat and concentrated solutions, the dimeric form is favored. collectionscanada.gc.ca However, in dilute aqueous solutions, the equilibrium shifts towards the monomeric form. collectionscanada.gc.ca The dissociation of the dimer can be facilitated by increasing the temperature, which provides the energy needed to break the bonds of the cyclic structure. collectionscanada.gc.cabac-lac.gc.ca This behavior is analogous to that of the dihydroxyacetone (DHA) dimer, which also dissociates in aqueous solutions to its monomeric ketone and hydrated gem-diol forms. researchgate.net

Beyond simple dissociation, the thermal decomposition of the hydroxyacetone monomer under high temperatures (starting around 950 K) involves more extensive cleavage. acs.org The dominant initial reactions are homolysis of the C-C bonds, leading to radical intermediates that subsequently decompose into smaller molecules. acs.org While this is a reaction of the monomer, it represents a potential ultimate fate of the dimer under pyrolytic conditions, following initial dissociation.

Table 1: Factors Influencing Hydroxyacetone Dimer Dissociation

| Factor | Effect on Equilibrium | Description | Citation |

|---|---|---|---|

| Concentration | Higher concentration favors the dimer | In concentrated solutions or the neat liquid state, intermolecular dimerization is more prevalent. | collectionscanada.gc.ca |

| Temperature | Higher temperature favors the monomer | Increased thermal energy promotes the dissociation of the cyclic dimer back to the monomer. | collectionscanada.gc.cabac-lac.gc.ca |

| Solvent | Polar solvents can influence the equilibrium | In aqueous solutions, the dimer can dissociate. The monomer may also be stabilized by hydration. | collectionscanada.gc.ca |

Role of Hydroxyacetone Dimer as an Intermediate in Subsequent Organic Reactions

The hydroxyacetone dimer primarily functions as a stabilized, less reactive form of hydroxyacetone. collectionscanada.gc.ca Its role as an intermediate is almost exclusively to act as a source for the monomeric form, which then participates in a wide array of subsequent reactions. wikipedia.orgcollectionscanada.gc.ca The dimer itself is generally unreactive under conditions where the monomer readily engages in chemical transformations. scholaris.ca

Monomeric hydroxyacetone, released from the dimer, is a key intermediate in several significant chemical processes:

Maillard Reaction: Hydroxyacetone is an important precursor in the Maillard reaction, which occurs between reducing sugars (or their analogues like hydroxyacetone) and amino compounds. collectionscanada.gc.cabac-lac.gc.ca This complex series of reactions is responsible for the browning and flavor development in cooked foods. collectionscanada.gc.ca The initial step involves the reaction of the monomer's carbonyl group with an amino group. collectionscanada.gc.cabac-lac.gc.ca

Atmospheric Chemistry: In the atmosphere, hydroxyacetone is formed from the photooxidation of precursors like isoprene. acs.org It can then react with atmospheric species such as amines and ammonium (B1175870) sulfate (B86663) to form oligomers, contributing to the formation of secondary organic aerosol (SOA). acs.org

Electrochemical Synthesis: Hydroxyacetone has been identified as an intermediate in the electrochemical reduction of CO2 on copper electrodes, leading to the formation of products like 1,2-propanediol and acetone (B3395972). acs.orgnih.gov It is believed to form from the coupling of CO with a C2-hydroxycarbonyl intermediate. nih.govresearchgate.net

Reaction Mechanisms Involving Hydroxyacetone Dimer as a Reactant or Catalyst

Direct reactions involving the hydroxyacetone dimer as the primary reactant are uncommon due to its cyclic hemiacetal structure, which lacks the reactive carbonyl group of the monomer. The prevailing mechanism for its involvement in reactions is a two-step process:

Dissociation: The dimer first dissociates to release monomeric hydroxyacetone, establishing an equilibrium. collectionscanada.gc.ca

Monomer Reaction: The free carbonyl group of the monomeric hydroxyacetone then acts as the reactive site. collectionscanada.gc.cabac-lac.gc.ca

A prominent example is the reaction with amines, such as in the Maillard reaction or oligomer formation. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the hydroxyacetone monomer. collectionscanada.gc.caacs.org This is followed by dehydration to form an imine (Schiff base), which can then undergo further rearrangements and additions to form complex products. collectionscanada.gc.caacs.org For instance, reactions with glycine (B1666218) and methylamine (B109427) in aqueous phases are pH-dependent and lead to the formation of nitrogen-containing oligomers. acs.org

There is no significant evidence to suggest that the hydroxyacetone dimer acts as a catalyst. Its role is that of a reactant precursor.

Derivatization and Further Functionalization Reactions of Hydroxyacetone Dimer

As with other reactions, derivatization typically proceeds via the monomeric form. A common derivatization reaction used for the quantification of hydroxyacetone involves its reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov This reaction targets the carbonyl group of the monomer to form a stable acetol dinitrophenylhydrazone derivative, which can be measured using high-performance liquid chromatography (HPLC). nih.gov

Further functionalization can be achieved through various organic reactions involving the monomer's two functional groups—the ketone and the primary alcohol. For example, hydroxyacetone can participate in Mannich reactions with isatin (B1672199) imines to synthesize 3-substituted 3-aminooxindoles. sigmaaldrich.com

Reductive and Oxidative Transformations of Hydroxyacetone Dimer

The reductive and oxidative transformations of hydroxyacetone dimer are critical in both synthetic chemistry and biological systems, with the reactions generally occurring on the monomeric form.

Reductive Transformations The ketone group of hydroxyacetone can be reduced to a secondary alcohol, yielding 1,2-propanediol. This transformation is of significant interest for producing value-added chemicals from biomass.

Catalytic Hydrogenation: Asymmetric reduction of hydroxyacetone to (R)-1,2-propanediol can be achieved using microbial cell catalysts. sigmaaldrich.comsigmaaldrich.com

Electrochemical Reduction: On copper electrodes, hydroxyacetone can be further reduced to form 1,2-propanediol and acetone. acs.orgnih.gov The formation of 1,2-propanediol is favored over the dehydroxylation that leads to acetone. acs.org

Table 2: Products of Hydroxyacetone Monomer Reduction

| Reaction Type | Product | Conditions/Catalyst | Citation |

|---|---|---|---|

| Asymmetric Reduction | (R)-1,2-propanediol | Microbial cell catalyst | sigmaaldrich.comsigmaaldrich.com |

| Electrochemical Reduction | 1,2-propanediol | Cu electrode | acs.orgnih.gov |

| Electrochemical Reduction | Acetone | Cu electrode (dehydroxylation) | acs.orgnih.gov |

Oxidative Transformations Hydroxyacetone itself is an oxidation product of various precursors, but it can also undergo further oxidation.

Aerobic Oxidation: The selective oxidation of the secondary alcohol in vicinal diols to an α-hydroxyketone is a key transformation. Conversely, the primary alcohol of hydroxyacetone can be oxidized. It is used as a substrate to study the aerobic oxidation of glycerol (B35011) and propanediol (B1597323) over gold nanoparticle catalysts. sigmaaldrich.comsigmaaldrich.com Dimeric cationic palladium complexes are also effective catalysts for the aerobic oxidation of vicinal polyols to α-hydroxyketones like hydroxyacetone. nsf.gov

Oxidation by Radicals: In the atmosphere, the photooxidation of hydroxyacetone by hydroxyl (OH) radicals is a significant degradation pathway, yielding products such as methylglyoxal (B44143), formic acid, and acetic acid. copernicus.org

Oxidation by Peroxides: In the presence of hydrogen peroxide, hydroxyacetone formed from the rearrangement of other molecules can undergo further oxidative transformations. researchgate.net

Role of Hydroxyacetonedimmer in Complex Chemical Systems and Processes

Hydroxyacetone (B41140) Dimer in Biomass Conversion and Pyrolysis Products

Hydroxyacetone is a significant product derived from the thermal decomposition of biomass, particularly from the cellulose (B213188) and glucose components. nih.govresearchgate.net It is a prominent compound found in bio-oil, the liquid product of biomass fast pyrolysis. frontiersin.orgieabioenergy.com

The fast pyrolysis of cellulose and related carbohydrates under controlled conditions yields a variety of low molecular weight oxygenates. Hydroxyacetone (acetol) is consistently identified as one of the major products alongside compounds like glycolaldehyde (B1209225) and formic acid. nih.gov The presence of mineral salts, such as those found in switchgrass ash, can influence the reaction pathways, accelerating the formation of these smaller molecules compared to the production of larger anhydro sugars like levoglucosan. nih.gov

Mechanistic studies using isotopic labeling have revealed that during the pyrolysis of glucose, hydroxyacetone is primarily formed from the C1–C2–C3 and C4–C5–C6 carbon backbones of the sugar molecule. researchgate.net While pyrolysis at high temperatures yields the monomer, the subsequent condensation of the bio-oil creates conditions where hydroxyacetone can undergo self-condensation and dimerization. sciencemadness.orgresearchgate.net The instability of hydroxyacetone in pyrolysis liquids presents a challenge for its isolation, as it readily participates in these reactions to form dimers and other oligomers. researchgate.net This makes the hydroxyacetone dimer an implicit component of aged or concentrated bio-oils, influencing their chemical properties and potential for upgrading into biofuels and other valuable chemicals. ieabioenergy.com

| Compound | Chemical Formula | Typical Yield Range (wt.%) in Bio-oil | Significance |

|---|---|---|---|

| Hydroxyacetone (Acetol) | C₃H₆O₂ | 5 - 9% | A key C3 oxygenate, precursor to its dimer. ieabioenergy.com |

| Hydroxyacetaldehyde (Glycolaldehyde) | C₂H₄O₂ | up to 14% | A major C2 oxygenate, also forms dimers. ieabioenergy.comtno.nl |

| Levoglucosan | C₆H₁₀O₅ | Varies greatly with conditions | Anhydro sugar, major product under catalyst-free conditions. nih.gov |

| Formic Acid | CH₂O₂ | Variable | Contributes to the acidity of bio-oil. ieabioenergy.com |

| Acetic Acid | C₂H₄O₂ | Variable | Contributes to the acidity of bio-oil. frontiersin.org |

Formation and Fate of Hydroxyacetone Dimer in Atmospheric Chemistry Models and Secondary Organic Aerosol (SOA) Formation

Hydroxyacetone is a key intermediate in atmospheric chemistry, originating from both biogenic sources, like the photooxidation of isoprene, and anthropogenic sources, such as biomass burning. copernicus.orgnih.gov Its subsequent reactions are critical in the formation of secondary organic aerosols (SOA), which impact air quality and climate.

The monomer, hydroxyacetone, can be formed in the atmosphere through the ozonolysis of alkenes via the decomposition of Criegee intermediates. osti.gov Once in the atmosphere, hydroxyacetone participates in multiphase reactions. In aqueous phases like cloud droplets or wet aerosols, it reacts with ammonia, amines, and ammonium (B1175870) sulfate (B86663) to form oligomers. nih.gov The hydroxyacetone dimer is one such oligomer, formed through self-reaction.

Studies have shown that these reactions lead to a significant increase in the average molecular weight of the aerosol components, contributing to SOA mass. nih.gov While these specific reactions may not be a major source of "brown carbon" (light-absorbing organic aerosol), they are a significant pathway for the formation of aqueous SOA. nih.gov The process of dimerization is a recognized mechanism in SOA formation from various precursors, helping to lower the volatility of organic compounds and partition them into the particle phase. acs.orgpnas.org

The key atmospheric reactions involving hydroxyacetone that lead to oligomer and dimer formation are summarized below:

Photooxidation: Reaction with hydroxyl (OH) radicals. nih.gov

Self-Reaction (Dimerization): Two molecules of hydroxyacetone react to form the cyclic dimer, 2,5-dihydroxy-2,5-dimethyl-1,4-dioxane. sciencemadness.orgnih.gov

Reactions with Nitrogen Compounds: Interaction with ammonia, amines, and ammonium sulfate to form nitrogen-containing oligomers. nih.gov

Cross-Reactions: Reaction with other carbonyl compounds present in the atmospheric aqueous phase, such as acetaldehyde (B116499) and glyoxal. nih.gov

Hydroxyacetone Dimer in Food Chemistry and Flavor Precursors (e.g., Maillard Reaction Intermediates)

The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, is fundamental to the development of color and flavor in cooked foods. Hydroxyacetone is a key reactive intermediate formed during this complex cascade of reactions. wikipedia.orgscispace.com It typically arises from the degradation of Amadori rearrangement products or from the retro-aldol condensation of sugars. scispace.comnuft.edu.ua

Because larger sugars like glucose exist predominantly in cyclic forms, studying the reactive open-chain α-hydroxycarbonyl moiety can be difficult. Therefore, short-chain analogs like hydroxyacetone serve as valuable model compounds. collectionscanada.gc.ca Research using Fourier-transform infrared spectroscopy (FTIR) has specifically investigated the chemistry of 1-hydroxyacetone to understand its dimerization, enolization, and subsequent reactions with amino compounds, providing insight into the early stages of the Maillard reaction. collectionscanada.gc.cabac-lac.gc.ca

In solution, hydroxyacetone and its dimer exist in a temperature- and concentration-dependent equilibrium. collectionscanada.gc.ca The monomeric form is highly reactive and can participate in several pathways that generate flavor compounds:

Strecker Degradation: Reacts with amino acids to produce aldehydes and pyrazines, which are potent aroma compounds.

Aldol (B89426) Condensation: Undergoes self-condensation or reacts with other carbonyls to form larger molecules that can act as precursors to brown pigments (melanoidins). wikipedia.org

The formation of hydroxyacetone from the degradation of various monosaccharides has been confirmed in multiple model systems, highlighting its central role as a precursor to both flavor and color in thermally processed foods. researchgate.net

Hydroxyacetone as a Model Compound for General Dimerization Studies of Alpha-Hydroxycarbonyls

Alpha-hydroxycarbonyls, a class of compounds that includes reducing sugars and their breakdown products, readily form cyclic dimers. doi.org However, studying this process in complex sugars is challenging due to the presence of multiple isomers and ring forms (furanose and pyranose). Hydroxyacetone, as the simplest α-hydroxyketone, provides an ideal model system to study this dimerization process without these complications. collectionscanada.gc.ca